molecular formula C17H27N3O B7159302 N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide

Cat. No.: B7159302
M. Wt: 289.4 g/mol
InChI Key: YFUSWFOKDMLBPP-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and an acetamide group

Properties

IUPAC Name

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-14(2)19-17(21)13-20-9-6-15(7-10-20)11-16-5-4-8-18-12-16/h4-5,8,12,14-15H,3,6-7,9-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUSWFOKDMLBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCC(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Acetamide Formation: The final step involves the acylation of the piperidine derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-2-[4-(pyridin-2-ylmethyl)piperidin-1-yl]acetamide
  • N-butan-2-yl-2-[4-(pyridin-4-ylmethyl)piperidin-1-yl]acetamide
  • N-butan-2-yl-2-[4-(quinolin-3-ylmethyl)piperidin-1-yl]acetamide

Uniqueness

N-butan-2-yl-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]acetamide is unique due to the specific positioning of the pyridine moiety at the 3-position, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature may confer distinct biological activities and pharmacological properties compared to its analogs.

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